4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves the reaction of substituted amines with cyanoacetamides under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of copper catalysis and other robust procedures to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of a sulfanyl group, which can impart distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
6-methyl-N,4-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-15(17(22)20-14-10-6-3-7-11-14)16(21-18(23)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVDKHPVDSMLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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